2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide
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Overview
Description
2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide is a complex organic compound that features a tetrazole ring, a quinoxaline moiety, and a sulfanyl-acetamide linkage
Preparation Methods
The synthesis of 2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3-chloro-4-methylphenyl isocyanide with sodium azide under suitable conditions.
Sulfanyl Linkage Formation: The tetrazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Acetamide Formation: The resulting sulfanyl-tetrazole compound is further reacted with quinoxalin-6-yl acetic acid or its derivatives to form the final acetamide linkage.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, possibly using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide can undergo various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions for these reactions include:
- Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
- Reducing agents: Palladium on carbon (Pd/C), hydrogen gas
- Nucleophiles: Amines, thiols
Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features. It may exhibit antimicrobial, antiviral, or anticancer properties.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular pathways and molecular targets.
Materials Science: Due to its complex structure, it may find applications in the development of novel materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring and quinoxaline moiety may play crucial roles in binding to these targets, while the sulfanyl-acetamide linkage could influence the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar compounds to 2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide include:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound features a thiazole ring instead of a tetrazole ring and has shown antibacterial activity.
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound has a triazole ring fused with a quinoxaline moiety and exhibits antiviral and antimicrobial activities.
The uniqueness of this compound lies in its combination of a tetrazole ring, a quinoxaline moiety, and a sulfanyl-acetamide linkage, which may confer distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C18H14ClN7OS |
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Molecular Weight |
411.9 g/mol |
IUPAC Name |
2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-quinoxalin-6-ylacetamide |
InChI |
InChI=1S/C18H14ClN7OS/c1-11-2-4-13(9-14(11)19)26-18(23-24-25-26)28-10-17(27)22-12-3-5-15-16(8-12)21-7-6-20-15/h2-9H,10H2,1H3,(H,22,27) |
InChI Key |
CODKGGUAJBGPIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC4=NC=CN=C4C=C3)Cl |
Origin of Product |
United States |
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